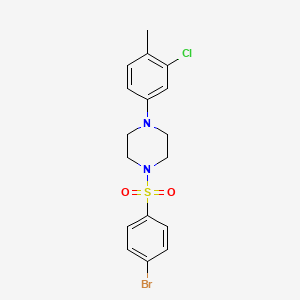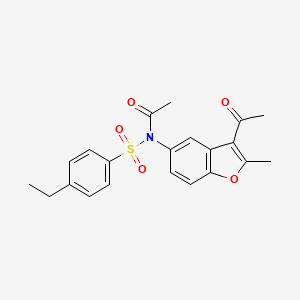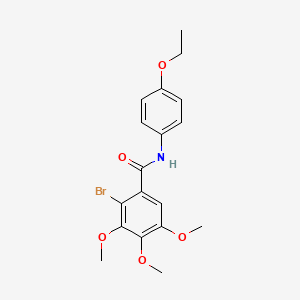
1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Overview
Description
1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromobenzenesulfonyl group and a 3-chloro-4-methylphenyl group
Preparation Methods
The synthesis of 1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Nucleophilic Substitution: The piperazine ring is first reacted with 4-bromobenzenesulfonyl chloride under basic conditions to form the intermediate 1-(4-bromobenzenesulfonyl)piperazine.
Electrophilic Aromatic Substitution: The intermediate is then subjected to electrophilic aromatic substitution with 3-chloro-4-methylphenyl chloride to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and halogen groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromobenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can be compared with similar compounds such as:
1-(4-Bromobenzenesulfonyl)piperazine: Lacks the 3-chloro-4-methylphenyl group, resulting in different chemical and biological properties.
4-(3-Chloro-4-methylphenyl)piperazine:
1-(4-Bromobenzenesulfonyl)-4-phenylpiperazine: Similar structure but without the chloro and methyl substitutions, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O2S/c1-13-2-5-15(12-17(13)19)20-8-10-21(11-9-20)24(22,23)16-6-3-14(18)4-7-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMHEKKTRWAQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-adamantyl)-4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]pyrazole-3-carboxamide](/img/structure/B3583810.png)
![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B3583818.png)
![ethyl 7-chloro-5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3583820.png)
![ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3583821.png)
![bicyclo[2.2.1]hept-2-yl 6-chloro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B3583823.png)
![16-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-3-HYDROXY-10,13-DIMETHYL-3,4,7,9,10,11,12,13,14,15-DECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-17(2H,8H)-ONE](/img/structure/B3583831.png)
![methyl 13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B3583834.png)
![N-(4-chlorophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B3583841.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B3583846.png)

![1-[2-[3-Cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]pyrrolidine-2-carboxylic acid](/img/structure/B3583849.png)


![2-methyl-5-oxo-4-(4-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3583885.png)
